7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one
CAS No.: 903864-92-6
Cat. No.: VC8315164
Molecular Formula: C20H19BrO5
Molecular Weight: 419.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 903864-92-6 |
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Molecular Formula | C20H19BrO5 |
Molecular Weight | 419.3 g/mol |
IUPAC Name | 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one |
Standard InChI | InChI=1S/C20H19BrO5/c1-12-15-6-5-14(25-9-8-21)11-17(15)26-20(22)19(12)13-4-7-16(23-2)18(10-13)24-3/h4-7,10-11H,8-9H2,1-3H3 |
Standard InChI Key | JGELLEXHJBSWKU-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCCBr)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCCBr)C3=CC(=C(C=C3)OC)OC |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one reflects its substitution pattern on the coumarin backbone. The molecular formula CHBrO corresponds to a molecular weight of 405.245 g/mol . Key structural features include:
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A 2H-chromen-2-one core (coumarin lactone).
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A 2-bromoethoxy group (-O-CH-CH-Br) at position 7.
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A 3,4-dimethoxyphenyl ring at position 3.
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A methyl group (-CH) at position 4.
The bromoethoxy and dimethoxyphenyl groups introduce steric bulk and electronic effects that influence reactivity and intermolecular interactions .
Spectroscopic and Computational Data
While direct spectroscopic data (e.g., NMR, IR) for this compound are unavailable in the provided sources, analogs such as 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one (CAS 7471-76-3) offer insights. For example:
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Mass spectrometry: The exact mass of the analog is 281.989 Da , suggesting similar fragmentation patterns for the target compound.
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LogP: Estimated at ~2.87 for related brominated coumarins, indicating moderate lipophilicity .
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Hydrogen bonding: The carbonyl oxygen (O) and ether oxygens act as hydrogen bond acceptors, with a polar surface area (PSA) of ~39.44 Ų .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one likely follows modular coumarin functionalization steps, as demonstrated in the preparation of analogous compounds :
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Core formation: Condensation of resorcinol derivatives with β-keto esters to construct the coumarin skeleton.
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Etherification: Introduction of the 2-bromoethoxy group via nucleophilic substitution using 1,2-dibromoethane.
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Friedel-Crafts acylation: Attachment of the 3,4-dimethoxyphenyl group at position 3.
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Methylation: Quaternization of the 4-position hydroxyl group using methyl iodide or dimethyl sulfate.
A representative protocol from Zhou et al. (2011) describes the bromoethoxy functionalization of 4-methylcoumarin using PBr in acetonitrile under reflux, yielding 73–81% after purification .
Critical Reaction Parameters
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Temperature: Bromoalkylation proceeds optimally at 80–110°C .
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Catalysts: Palladium acetate (Pd(OAc)) and BINAP facilitate coupling reactions in toluene .
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Purification: Silica gel chromatography with ethyl acetate/hexane mixtures (1:3 v/v) effectively isolates the product .
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: Low (<1 mg/mL at 25°C) due to hydrophobicity from the dimethoxyphenyl and bromoethoxy groups.
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Organic solvents: Freely soluble in DMSO, DMF, and dichloromethane.
Applications in Drug Discovery
Lead Optimization
This compound serves as a intermediate in synthesizing kinase inhibitors and anti-cancer agents. For example, coupling the bromoethoxy group with piperazine derivatives yields potent TLR4 antagonists .
Toxicological Profile
No acute toxicity data are available, but related coumarins exhibit LD values >500 mg/kg in murine models .
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